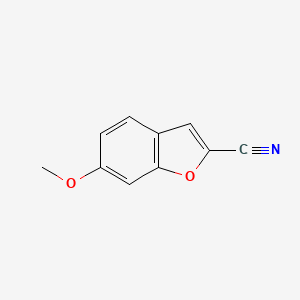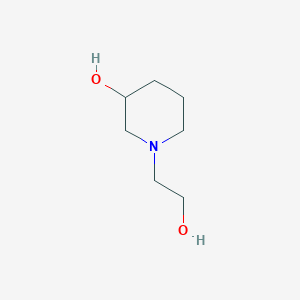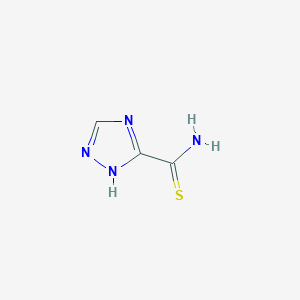
1-(2-Fluorophenyl)tetrazole
Übersicht
Beschreibung
1-(2-Fluorophenyl)tetrazole is a chemical compound with the molecular formula C7H5FN4 . It is a derivative of tetrazole, a class of heterocycles that are very important to medicinal chemistry and drug design .
Synthesis Analysis
The synthesis of this compound involves multicomponent reactions . The 1-(2-fluorophenyl)-1,4-dihydro-5H-tetrazole-5-thione used in the work was obtained and described in a study .Molecular Structure Analysis
In the crystal of the title compound, the molecules are non-planar, with a dihedral angle formed by least-squares planes of tetrazole and benzene rings of 59.94 (8) ° . The crystal packing is formed by N—H…S hydrogen bonds, which link the molecules into centrosymmetric dimers with an R²2 (8) ring motif .Chemical Reactions Analysis
Tetrazoles, including this compound, can be synthesized via multicomponent reactions . They are a prime class of heterocycles, very important to medicinal chemistry and drug design .Physical And Chemical Properties Analysis
Tetrazoles, including this compound, are twice unsaturated five-membered ring aromatic heterocycles, consisting of one carbon and four nitrogen atoms . They have the highest number of nitrogen atoms among the stable heterocycles .Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure Analysis
Research on 1-(2-Fluorophenyl)tetrazole and its derivatives has contributed significantly to the understanding of crystal and molecular structures in chemistry. For instance, the study of the molecular and crystal structures of 1-(4-Fluorophenyl)-1,4-dihydro-1H-tetrazole-5-thione and its complex with cadmium(II) provides insights into their nonplanar structure and H-bonded centrosymmetric dimers, demonstrating the complex's distorted tetrahedron environment. This research highlights the potential of such compounds in forming stable complexes with metals, which could be relevant for various applications, including catalysis and material science (Askerov et al., 2018).
Synthesis Methodologies
The development of safe, scalable, and azide-free synthesis methods for 1-aryl-1H-tetrazoles, using diformylhydrazine, represents a significant advancement in green chemistry. This approach avoids the use of hazardous azides, providing a safer and more environmentally friendly method for synthesizing this compound derivatives. Such methodologies are crucial for the pharmaceutical industry and research, where the need for efficient, safe, and green synthetic routes is continuously growing (Ramasamy et al., 2017).
Combinatorial Chemistry Applications
In the realm of combinatorial chemistry, this compound derivatives have shown utility in the synthesis of complex molecules. A novel approach involving the use of 2-fluorophenylisocyanide in a Ugi-tetrazole reaction followed by nucleophilic aromatic substitution allows for the efficient synthesis of fused tetrazolo[1,5-a]quinoxalines. This method demonstrates the versatility of this compound derivatives in constructing diverse molecular architectures, which is crucial for the discovery of new materials and drugs (Kalinski et al., 2006).
Environmental Monitoring
The use of tetrazole-functionalized compounds for environmental monitoring, specifically the real-time and quantitative monitoring of silver nanoparticle dissolution in aquatic environments, highlights the application of this compound derivatives in environmental science. This application underscores the compound's utility in developing sensitive and specific analytical tools for monitoring pollutant release and behavior in natural water bodies (Yan et al., 2018).
Ligand for Catalytic Reactions
The synthesis and application of 1-(2-Iodophenyl)-1H-tetrazole as a ligand for Pd(II) catalyzed Heck reactions represent another critical area of research. This work showcases the potential of this compound derivatives in facilitating carbon-carbon bond-forming reactions, which are foundational in organic synthesis and pharmaceutical manufacturing (Gupta et al., 2004).
Wirkmechanismus
Target of Action
1-(2-Fluorophenyl)tetrazole, like other tetrazole derivatives, is known to interact with various biological targets. Tetrazole derivatives have been reported to inhibit the fungal enzyme cytochrome P450 , suggesting that this compound may also interact with similar targets.
Mode of Action
It’s worth noting that tetrazole derivatives, such as oteseconazole and quilseconazole, have been reported to inhibit the fungal enzyme cytochrome p450 . This inhibition is believed to have a positive effect on their toxicity in comparison with known fungicidal preparations of the azole class .
Biochemical Pathways
Given the reported inhibition of cytochrome p450 by other tetrazole derivatives , it’s plausible that this compound may also affect pathways involving this enzyme. Cytochrome P450 plays a crucial role in the metabolism of drugs and other xenobiotics, and its inhibition can lead to significant changes in the pharmacokinetics and pharmacodynamics of various substances.
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry , suggesting that this compound may also exhibit similar properties.
Result of Action
Given the reported inhibition of cytochrome p450 by other tetrazole derivatives , it’s plausible that this compound may also exert its effects through similar mechanisms.
Action Environment
It’s worth noting that the tetrazole ring is considered a biomimic of the carboxylic acid functional group , suggesting that this compound may exhibit similar environmental interactions.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4/c8-6-3-1-2-4-7(6)12-5-9-10-11-12/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUBMUIURXSVRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NN=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



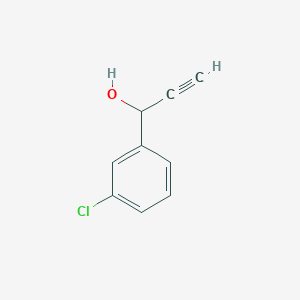
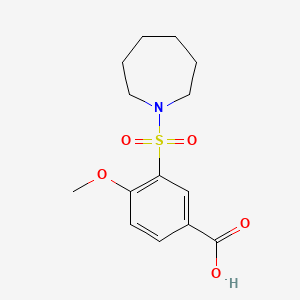
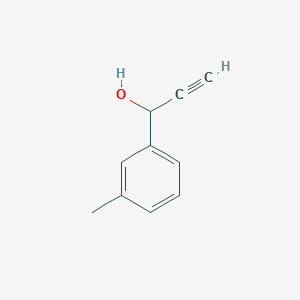


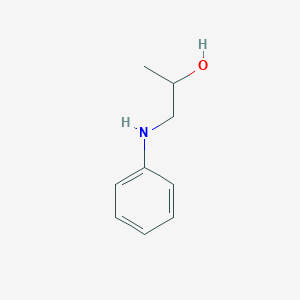
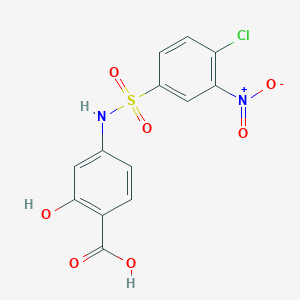
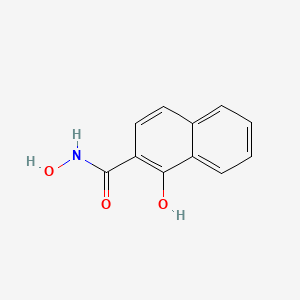
![2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol](/img/structure/B3340251.png)

